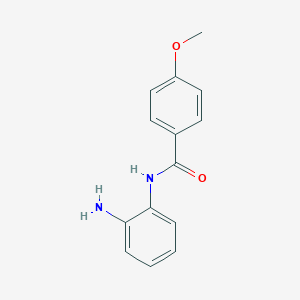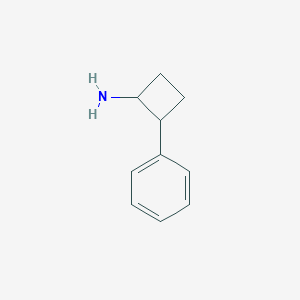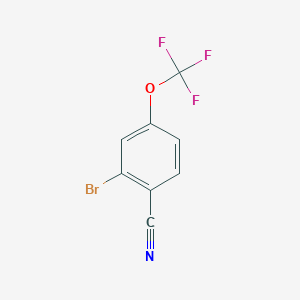
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one
説明
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Pyridyl-1,2,3,4-tetrahydro-1-naphthalenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
将来の方向性
There are several future directions for the study of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemopreventive agent for cancer. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential interactions with other drugs.
科学的研究の応用
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
169192-57-8 |
|---|---|
製品名 |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
6-pyridin-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-6-3-4-11-10-12(7-8-13(11)15)14-5-1-2-9-16-14/h1-2,5,7-10H,3-4,6H2 |
InChIキー |
MBYCZAPRUMJYEK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
正規SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
同義語 |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)



![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)


